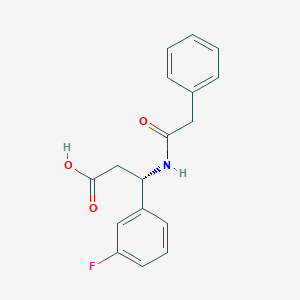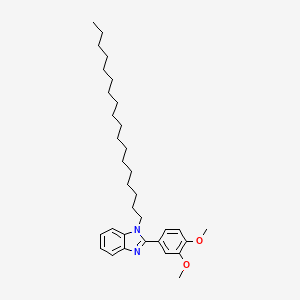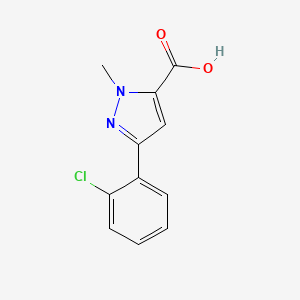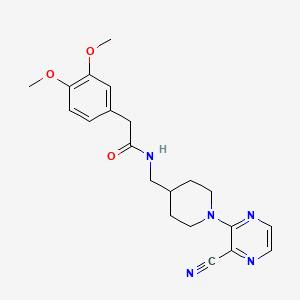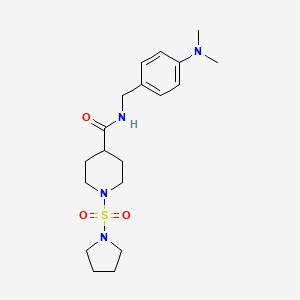
N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide, commonly known as DABSO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
Catalytic Efficiency in Synthesis
One study highlights the catalytic role of 4-(N,N-Dimethylamino)pyridine (DMAP) in synthesizing novel derivatives, showcasing its efficiency under solvent-free conditions compared to other systems. This indicates DMAP's potential in facilitating the synthesis of complex molecules, possibly including compounds similar to the one of interest, through improved reaction parameters and efficiency (Khashi et al., 2014).
Antimicrobial and Antineoplastic Activities
Another research area involves the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, suggesting methods for quality control and analysis of complex pharmaceutical compounds, which may include the scrutinized compound, given its structural relevance (Ye et al., 2012).
Histone Deacetylase Inhibition
Further research describes the synthesis and biological evaluation of compounds for their isotype-selective inhibition of histone deacetylases, a function that may parallel the research applications of the target compound in cancer treatment or genetic regulation studies (Zhou et al., 2008).
Cytotoxic Heterocyclic Compounds
Another study details the use of a propenone derivative in synthesizing cytotoxic heterocyclic compounds, emphasizing the potential of such compounds in cancer research and therapy, which could extend to the compound given its complex structure and potential biological activity (Mansour et al., 2020).
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives reveals their evaluation for anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases or studying neurotransmission mechanisms, which could be relevant for the compound of interest (Sugimoto et al., 1990).
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c1-21(2)18-7-5-16(6-8-18)15-20-19(24)17-9-13-23(14-10-17)27(25,26)22-11-3-4-12-22/h5-8,17H,3-4,9-15H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDJWPZRGZYCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)benzyl)-1-(pyrrolidin-1-ylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

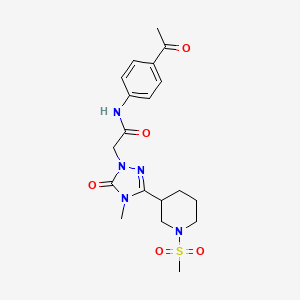
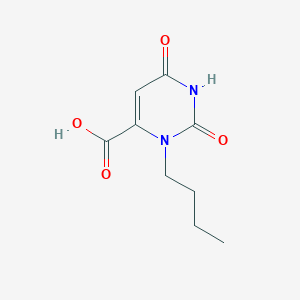
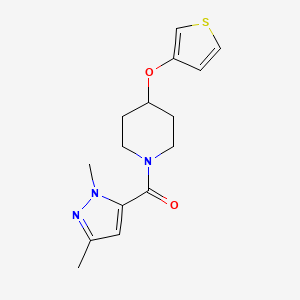
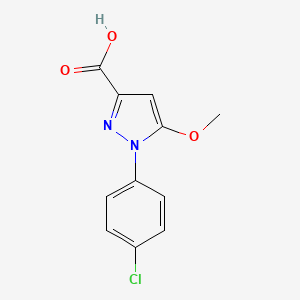
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)
![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)
